molecular formula C14H14N4O B2934283 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-cyclopropyl-1H-pyrrol-3(2H)-one CAS No. 885189-64-0

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-cyclopropyl-1H-pyrrol-3(2H)-one

Cat. No.: B2934283
CAS No.: 885189-64-0
M. Wt: 254.293
InChI Key: QFBCBOOMYFWSBL-UHFFFAOYSA-N
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Description

5-Amino-4-(1H-benzo[d]imidazol-2-yl)-1-cyclopropyl-1H-pyrrol-3(2H)-one is a small molecule building block of significant interest in oncology and drug discovery research. Compounds featuring the imidazolylpyrrolone scaffold have been identified as potential therapeutic agents due to their ability to interact with critical biological targets. Research on analogous structures indicates that this class of molecules can function as modulators of biological functions, with a promising mechanism of action involving the inhibition of human topoisomerase I (Hu Topo I), an enzyme essential for DNA replication and cell proliferation . Molecular docking studies of similar benzimidazole-derivatives suggest they can bind to the Hu Topo I-DNA complex, potentially stabilizing the cleaved complex and preventing DNA relegation, leading to DNA damage and cell cycle arrest . Furthermore, related molecules have demonstrated potent in vitro anticancer activity across a panel of 60 human cancer cell lines, with studies showing they can induce prominent G2/M phase arrest, indicating irreparable DNA damage in cancer cells . The structural motif of a 5-amino-4-(1H-benzo[d]imidazol-2-yl)pyrrol-3-one is also recognized as a key precursor in the synthesis of more complex fused ring systems, such as imidazo[4,5-b]pyrrolo[3,4-d]pyridines, which are explored for their activity against specific cancer models like renal cell carcinoma . This compound is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-cyclopropyl-5-imino-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c15-13-12(11(19)7-18(13)8-5-6-8)14-16-9-3-1-2-4-10(9)17-14/h1-4,8,15,19H,5-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAKOXHWYAUPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

. One common approach is the cyclization of an amino-substituted pyrrole derivative with a cyclopropylamine derivative under acidic conditions. The reaction conditions often require the use of strong acids or Lewis acids to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time would be optimized to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography might be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The hydrogen atoms on the pyrrolone ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of nitro derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of various substituted pyrrolone derivatives.

Scientific Research Applications

  • Medicine: : It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

  • Biology: : It can serve as a probe in biochemical studies to understand enzyme mechanisms.

  • Chemistry: : It can be used as a reagent in organic synthesis to create complex molecules.

  • Industry: : It can be employed in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological system being studied.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison with Benzoimidazole-Containing Compounds

Compound Core Structure Key Substituents Functional Groups
Target Compound Benzoimidazole-pyrrolone Cyclopropyl, amino Amine, ketone
N-Sulfonylacetamidines Benzoimidazole-acetamidine Alkyl, sulfonyl Amidine, sulfonyl
4-(4-Arylidene-5-oxo-imidazol-1-yl)pyrazolones 5-Oxo-imidazole Arylidene, phenyl Ketone, imidazole
3,3-Disulfanediyl-bis(N-(benzoimidazolyl)propanamide Benzoimidazole-propanamide Disulfide, methyl Amide, disulfide
Thieno[2,3-b]pyridin-6(7H)-one Derivatives Thieno-pyridinone Methylpiperazine, amino Amine, ketone

Key Observations :

  • The target compound’s pyrrolone ring distinguishes it from sulfonylamidines and thieno-pyridinones , which may influence solubility and electronic properties.
  • The cyclopropyl group introduces steric hindrance absent in disulfide-linked propanamides , possibly affecting binding interactions.

Pharmacological and Functional Properties

Implications for the Target Compound :

  • The benzoimidazole moiety in the target compound may support metal coordination, analogous to copper complexes in catalytic alcohol oxidation .

Physicochemical and Crystallographic Insights

While crystallographic data for the target compound are absent, software tools like SHELXL and ORTEP-3 are widely used for structural refinement of benzoimidazole derivatives. The cyclopropyl group’s strain may complicate crystallization compared to less rigid analogs like thieno-pyridinones .

Biological Activity

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-cyclopropyl-1H-pyrrol-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C14H14N4OC_{14}H_{14}N_{4}O, with a molecular weight of 254.29 g/mol. The compound features a benzimidazole moiety, which is often associated with diverse biological activities, including anticancer and antimicrobial properties .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent, its effects on enzyme inhibition, and its neuroprotective properties.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways . The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes. Notably, it has shown potential as a selective inhibitor of certain kinases involved in cancer progression. In vitro assays demonstrated that it can inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been evaluated for neuroprotective effects. Animal studies suggest that it can mitigate oxidative stress-induced neuronal damage, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's . The compound appears to enhance the expression of neurotrophic factors, promoting neuronal survival and growth.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Breast Cancer Model : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against these cells .
  • Neuroprotection in Rodent Models : In a rat model of induced neurodegeneration, administration of this compound resulted in reduced markers of oxidative stress and improved cognitive function compared to controls .

Data Summary Table

Biological Activity Mechanism Model/System Outcome
AnticancerInduces apoptosis via caspase activationMCF-7 breast cancer cellsDose-dependent cytotoxicity
Enzyme InhibitionInhibits cyclin-dependent kinasesIn vitro assaysCell cycle arrest and apoptosis
NeuroprotectionEnhances neurotrophic factor expressionRodent modelsReduced oxidative stress; improved cognition

Q & A

Q. What experimental frameworks are recommended for studying synergistic effects with other bioactive compounds?

  • Methodological Answer : Use combination index (CI) methods:
  • Fixed-ratio design : Mix compounds at equipotent ratios (e.g., 1:1 IC₅₀).
  • Chou-Talalay assay : Calculate CI values (CI <1 = synergy; CI >1 = antagonism).
  • Validate with isobologram analysis and mechanistic studies (e.g., target engagement assays) .

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